5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
Description
5-Chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chlorinated pyridine derivative characterized by a pyridine ring substituted with a chlorine atom at position 5 and a benzylamine group at position 2, where the benzyl moiety is further substituted with a chlorine atom at the para position.
Properties
Molecular Formula |
C12H10Cl2N2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-3-1-9(2-4-10)7-15-12-6-5-11(14)8-16-12/h1-6,8H,7H2,(H,15,16) |
InChI Key |
AAOQTYKOHHTPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound with a pyridine ring substituted with a chlorine atom and an amine group, featuring a 4-chlorobenzyl moiety attached to the nitrogen of the pyridine. With the molecular formula , this compound has gained interest in medicinal chemistry because its structural properties may influence biological interactions.
Applications
5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine has diverse applications, including pharmaceutical development and interaction studies with biomolecules.
Pharmaceutical Development
- Protein Kinase Inhibitor Preliminary studies suggest that 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine may act as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. Such inhibition could have implications in cancer therapy and other diseases where protein kinases play a pivotal role.
Interaction Studies
- Enzyme and Receptor Interactions Interaction studies of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine with various biomolecules are crucial for understanding its biological activity. Initial studies indicate that it may interact with specific enzyme active sites or receptor binding sites, influencing their function. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate these interactions quantitatively.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine and Pyrimidine Derivatives with Chloro Substituents
N-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine (1c)
- Structure : Incorporates a 1,3,4-oxadiazole ring linked to the pyridine core.
- Activity: Exhibits selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, with higher selectivity compared to other NCI-60 cell lines .
5-Chloro-6-Methyl-N-Phenethyl-2-Pyridin-2-Ylpyrimidin-4-Amine
- Structure : Pyrimidine ring with chloro and methyl substituents, linked to a phenethylamine group.
- Activity: Targets methionine aminopeptidases (MAP1/2), enzymes critical for tumor angiogenesis and bacterial growth .
- Key Difference : The pyrimidine core and phenethyl group confer distinct binding interactions compared to the pyridine-benzylamine scaffold.
5-Chloro-N-(Piperidin-4-yl)Pyridin-2-Amine Dihydrochloride
- Structure : Pyridine with a piperidine substituent at position 2.
- Activity : Piperidine-containing analogs are often explored as kinase inhibitors or central nervous system agents due to improved bioavailability .
Role of Chlorine Substituents
- Chlorine atoms enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and binding to hydrophobic enzyme pockets. For example, 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine’s dual chloro groups may increase potency compared to non-chlorinated analogs like N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine (1f), which showed moderate activity in the same assay .
Benzylamine vs. Heterocyclic Linkers
- For instance, oxadiazole-containing analogs (e.g., 1c) demonstrated higher selectivity in anticancer screens .
Antimicrobial and Antifungal Analogs
N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
- Structure : Pyrimidine core with dual chlorophenyl groups.
- Activity : Displays antibacterial and antifungal properties due to hydrogen-bonding interactions with microbial enzymes .
- Comparison : The pyrimidine scaffold offers broader hydrogen-bonding capacity than pyridine derivatives, enhancing antimicrobial efficacy.
Biological Activity
5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring with a chlorine atom and an amine group, along with a 4-chlorobenzyl moiety, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is C12H11Cl2N3. Its structural characteristics suggest that it may interact with various biomolecules, potentially leading to significant biological effects.
Protein Kinase Inhibition
Preliminary studies have indicated that 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine may function as an inhibitor of specific protein kinases, which are critical in cell signaling pathways. This inhibition could have implications for cancer therapy and other diseases where protein kinases are pivotal.
Antimicrobial Properties
The compound's structural similarity to known pharmaceuticals suggests potential antimicrobial and anti-inflammatory properties. Initial screenings have shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Enzyme Interaction Studies
Interaction studies using techniques such as surface plasmon resonance have demonstrated that 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine can bind to specific enzyme active sites or receptor binding sites, influencing their function.
Comparative Analysis with Similar Compounds
A comparison of 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine with structurally similar compounds reveals its unique biological profile. The following table summarizes the characteristics of selected analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-chloro-N-methylpyridin-2-amine | Methyl group instead of chlorobenzyl | Less sterically hindered |
| 4-(4-chlorobenzyl)pyridin-2-amine | Lacks chlorine on the pyridine | Potentially different biological activity |
| N-(4-chlorophenyl)benzeneamine | Aromatic amine without pyridine | Different mechanism of action |
| 5-bromo-N-(4-fluorobenzyl)pyridin-2-amine | Bromine instead of chlorine | May exhibit different reactivity patterns |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Activity : A study indicated that derivatives of similar structures exhibit potent activity against human adenoviruses (HAdV), suggesting that modifications to the pyridine core could enhance antiviral properties .
- Antimicrobial Testing : In vitro testing has shown that related compounds demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .
- Enzyme Inhibition : Research has demonstrated strong inhibitory activity against urease and acetylcholinesterase, highlighting the pharmacological potential of compounds within this structural class .
Q & A
Q. What synthetic methodologies are optimal for preparing 5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key steps include:
- Benzylation : Reacting 5-chloropyridin-2-amine with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalysis : Palladium or copper catalysts may enhance coupling efficiency, as seen in analogous pyridine derivatives .
- Optimization : Control reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Monitor progress via TLC and characterize intermediates via NMR .
Q. What analytical techniques are essential for characterizing this compound and ensuring purity?
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridine C-5 chloro and benzyl C-4 chloro) .
- Mass Spectrometry (MS) : Validate molecular weight (C₁₂H₁₀Cl₂N₂; calc. 269.03 g/mol) .
- Elemental Analysis : Verify stoichiometry (±0.3% deviation) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Target Selection : Focus on enzymes/receptors with known affinity for chloro-substituted pyridines (e.g., kinases, GPCRs) .
- Assay Design :
- In vitro : Enzyme inhibition assays (IC₅₀ determination) at 10–100 µM concentrations.
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, noting EC₅₀ values .
- Controls : Include structurally similar analogs (e.g., 4-methoxy or 4-methyl benzyl variants) to assess substituent effects .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorobenzyl group influence binding affinity in target proteins?
- Computational Modeling : Perform density functional theory (DFT) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of the chloro substituent .
- Structural Analysis : Compare X-ray crystallography data (if available) with analogs to identify key interactions (e.g., halogen bonding with protein residues) .
- SAR Studies : Synthesize derivatives with varying substituents (e.g., 4-F, 4-CF₃) to correlate Hammett σ values with activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compile data from independent studies (e.g., antimicrobial vs. anticancer assays) and normalize by assay conditions (e.g., pH, serum content) .
- Dose-Response Reproducibility : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
Q. How can reaction yields be improved in large-scale synthesis while maintaining purity?
- Process Chemistry :
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce purification steps .
- Flow Chemistry : Implement continuous flow systems for precise temperature control and reduced byproduct formation .
- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?
- Stability Studies : Incubate the compound in simulated biological fluids (pH 7.4 PBS, 37°C) and analyze via:
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyridine or benzyl cleavage) .
- EPR Spectroscopy : Detect radical intermediates under oxidative stress .
- Accelerated Stability Testing : Use high-temperature (40–60°C) and high-humidity conditions to predict shelf life .
Q. How does the compound interact with membrane transporters or efflux pumps in cell-based assays?
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp) and assess efflux via P-glycoprotein inhibitors (e.g., verapamil) .
- Fluorescent Probes : Label the compound with BODIPY or Cy5 and track intracellular accumulation via confocal microscopy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
